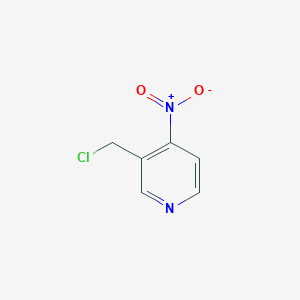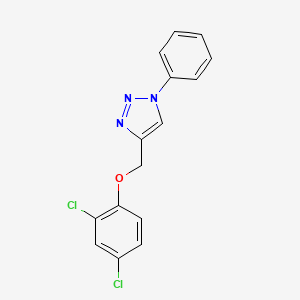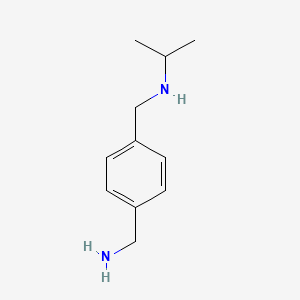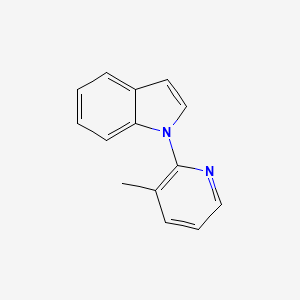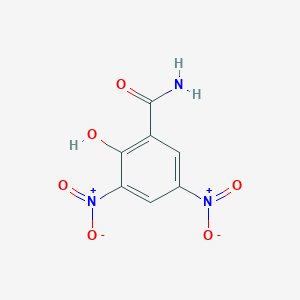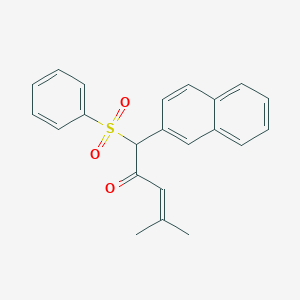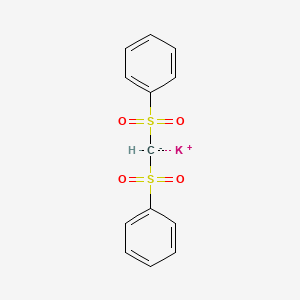![molecular formula C16H10BrN3 B14140045 8-(4-bromophenyl)-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140045.png)
8-(4-bromophenyl)-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-bromophenyl)-3,8,10-triazatricyclo[74002,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex heterocyclic compound It features a bromophenyl group attached to a triazatricyclo structure, which is a fused ring system containing nitrogen atoms
Vorbereitungsmethoden
The synthesis of 8-(4-bromophenyl)-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazatricyclo core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromophenyl group: This step often involves a substitution reaction where a bromophenyl group is introduced to the triazatricyclo core under specific conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to increase yield and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
8-(4-bromophenyl)-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the bromophenyl group or other parts of the molecule.
Substitution: The bromophenyl group can undergo substitution reactions with different nucleophiles, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
8-(4-bromophenyl)-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological targets.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism by which 8-(4-bromophenyl)-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene exerts its effects depends on its interaction with molecular targets. The bromophenyl group and the triazatricyclo core can interact with various enzymes, receptors, or other proteins, influencing biological pathways. These interactions can lead to changes in cellular processes, making this compound useful in studying and modulating biological functions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 8-(4-bromophenyl)-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene include other heterocyclic compounds with fused ring systems and nitrogen atoms. Examples include:
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one .
- 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes .
The uniqueness of this compound lies in its specific structural arrangement and the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C16H10BrN3 |
|---|---|
Molekulargewicht |
324.17 g/mol |
IUPAC-Name |
8-(4-bromophenyl)-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C16H10BrN3/c17-11-5-7-12(8-6-11)20-14-4-2-9-18-15(14)13-3-1-10-19-16(13)20/h1-10H |
InChI-Schlüssel |
HZPIHLQPQWEPNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)N(C3=C2N=CC=C3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


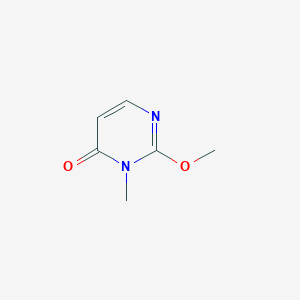
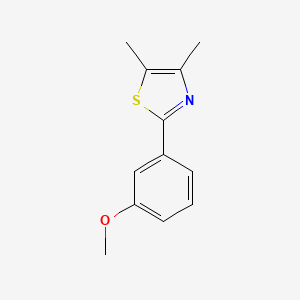
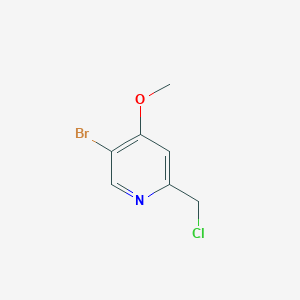
![1-(3-{4-[Dimethyl(phenyl)silyl]phenyl}-2-methylpropyl)piperidine](/img/structure/B14139997.png)
![2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140002.png)
![1-[(E)-2-(4-methylphenyl)sulfonylvinyl]-4-nitrobenzene](/img/structure/B14140013.png)
![2-(4-chloropyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14140016.png)
